4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, sulfonamido, acetamido, and benzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate can be achieved through a multi-step process involving several key reactions:
Formation of the Ethoxyphenyl Benzenesulfonamide: This step involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-(4-ethoxyphenyl)benzenesulfonamide.
Acetylation: The N-(4-ethoxyphenyl)benzenesulfonamide is then acetylated using acetic anhydride to form N-(4-ethoxyphenyl)benzenesulfonamidoacetamide.
Formation of the Imino Group: The acetylated product is then reacted with formaldehyde and an amine to introduce the imino group, forming the intermediate compound.
Esterification: Finally, the intermediate compound undergoes esterification with benzoic acid or its derivatives in the presence of an acid catalyst to form the final product, this compound
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form the corresponding carboxylic acid.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2), and catalysts
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Carboxylic acid.
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
Phenyl Benzoate: Similar ester structure but lacks the additional functional groups present in 4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate.
4-Methylphenyl Benzoate: Similar ester structure with a methyl group instead of the ethoxy group.
4-Methoxyphenyl Benzoate: Similar ester structure with a methoxy group instead of the ethoxy group
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of the ethoxy, sulfonamido, acetamido, and imino groups distinguishes it from simpler esters and enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C30H27N3O6S |
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Molecular Weight |
557.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H27N3O6S/c1-2-38-26-19-15-25(16-20-26)33(40(36,37)28-11-7-4-8-12-28)22-29(34)32-31-21-23-13-17-27(18-14-23)39-30(35)24-9-5-3-6-10-24/h3-21H,2,22H2,1H3,(H,32,34)/b31-21+ |
InChI Key |
VBPCMBDEYAYWGW-NJZRLIGZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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